7-Fluoro-octahydropyrrolo[1,2-a]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-octahydropyrrolo[1,2-a]piperazine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a piperazine ring and a fluorine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-octahydropyrrolo[1,2-a]piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated amine with a suitable cyclic ketone, followed by cyclization and reduction steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-octahydropyrrolo[1,2-a]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Fluoro-octahydropyrrolo[1,2-a]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Industry: The compound is used in the development of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Fluoro-octahydropyrrolo[1,2-a]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-octahydropyrrolo[1,2-a]pyrazine
- 7-Fluoro-octahydropyrrolo[1,2-a]pyridine
- 7-Fluoro-octahydropyrrolo[1,2-a]pyrrolidine
Uniqueness
7-Fluoro-octahydropyrrolo[1,2-a]piperazine is unique due to its specific ring structure and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and selectivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13FN2 |
---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H13FN2/c8-6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2 |
InChI Key |
GEJVEGQYNKOYPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(CC2CN1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.